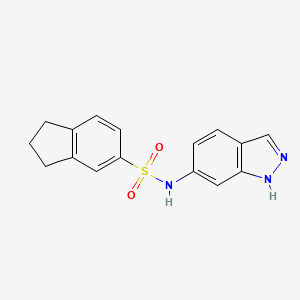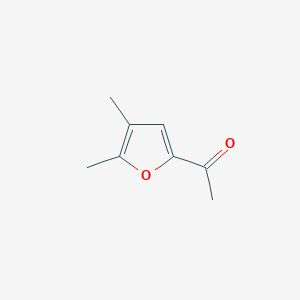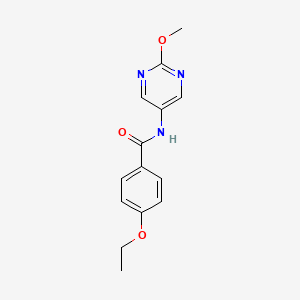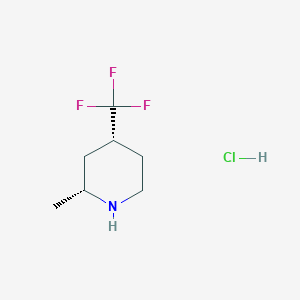
3-(2-chloro-8-methylquinolin-3-yl)-2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-8-methylquinolin-3-yl)-2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C22H16ClN5 and its molecular weight is 385.86. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chloro-8-methylquinolin-3-yl)-2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chloro-8-methylquinolin-3-yl)-2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Photophysical Properties
Compounds with structures similar to 3-(2-chloro-8-methylquinolin-3-yl)-2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)prop-2-enenitrile have been synthesized and investigated for their photophysical properties. For instance, novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety were synthesized, characterized, and their photophysical properties, including absorbance, fluorescence spectra, and quantum yield, were studied in methanol. The effect of various solvents on emission spectra and quantum yield was also investigated, highlighting the compounds' potential in photophysical applications (Singh, Sindhu, & Khurana, 2015).
Reactions and Functionalization
Research on reactions involving methylquinoline and phenylprop-2-ynenitrile showed the potential for functionalizing the quinoline nucleus, leading to the formation of compounds with diverse functional groups. This demonstrates the versatility of these compounds in chemical synthesis and the possibility of generating a wide range of derivatives for various applications (Belyaeva et al., 2017).
Polymerization Applications
The study of polymerization reactions involving triazolinediones and dichloro-phenyl-propene revealed the synthesis of novel polymers through repetitive double Diels–Alder and Diels–Alder-Ene polyaddition reactions. These findings suggest potential applications of similar compounds in the development of new polymeric materials with specific properties (Mallakpour, Mohammdi, & Kolshorn, 1997).
Microwave-Assisted Synthesis and Antimicrobial Evaluation
Compounds within this chemical class have also been synthesized using microwave-assisted techniques, with some derivatives evaluated for their antimicrobial properties against various organisms. This indicates the potential of such compounds in contributing to the development of new antimicrobial agents (Sarveswari & Vijayakumar, 2016).
Propriétés
IUPAC Name |
3-(2-chloro-8-methylquinolin-3-yl)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5/c1-14-7-6-10-16-11-17(20(23)25-19(14)16)12-18(13-24)22-27-26-21(28(22)2)15-8-4-3-5-9-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIHYKKPMJBVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=C(C#N)C3=NN=C(N3C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-8-methylquinolin-3-yl)-2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenylsulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2556901.png)

![3-Methoxy-1-methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]pyrazole-4-carboxamide](/img/structure/B2556903.png)
![N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2556904.png)
![2-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2556905.png)
![N-(3-fluoro-4-methylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2556906.png)


![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2556911.png)


![methyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2556918.png)
![(E)-ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(3-nitrophenyl)acrylamido)thiophene-3-carboxylate](/img/structure/B2556919.png)